molecular formula C19H24N4O B2771714 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1234987-16-6

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2771714
CAS RN: 1234987-16-6
M. Wt: 324.428
InChI Key: OVUUIJZIJSWSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P4U and is a urea derivative that exhibits potent biological activity.

Scientific Research Applications

Corrosion Inhibition

Urea-derived Mannich bases, including compounds structurally similar to 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting the corrosion of mild steel surfaces in hydrochloric acid solutions. The studies reveal that the efficiency of these inhibitors increases with their concentration and decreases with the solution temperature, indicating their potential application in protecting metals from acid corrosion (Jeeva et al., 2015).

Supramolecular Chemistry

Research into pyridine-substituted urea compounds has extended into the field of supramolecular chemistry, where these molecules have been utilized to self-assemble into metallo-supramolecular macrocycles. These structures are formed through a finely balanced equilibrium and have potential applications in molecular recognition and catalysis due to their ability to provide hydrogen bonding sites that converge towards the center of the assemblies (Troff et al., 2012).

Antimicrobial Activity

The antimicrobial activities of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have been explored, revealing that these compounds exhibit moderate antimicrobial properties. This highlights their potential use in developing new antimicrobial agents (Reddy et al., 2003).

Chemical Sensing and Recognition

Pyridine-substituted ureas have been employed in the development of chemical sensors for the recognition of various molecules, including anions and carboxylic acids. Their ability to form highly stable supramolecular complexes through hydrogen bonding makes them suitable for applications in chemical and biological sensing (Chetia & Iyer, 2006).

Green Chemistry Syntheses

Innovative methods have been developed for the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, showcasing an atom-economical approach that features good-to-high yields across a range of substrates. This technique underscores the importance of green chemistry principles in the synthesis of urea derivatives, potentially reducing the environmental impact of chemical manufacturing (Rassadin et al., 2016).

properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-6-2-3-7-17(15)22-19(24)21-14-16-9-12-23(13-10-16)18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUUIJZIJSWSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

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